molecular formula C9H12BrNO B1411780 4-Bromo-1-isobutylpyridin-2(1H)-one CAS No. 1620698-93-2

4-Bromo-1-isobutylpyridin-2(1H)-one

Cat. No. B1411780
CAS RN: 1620698-93-2
M. Wt: 230.1 g/mol
InChI Key: VSUUXDQJZVTAPW-UHFFFAOYSA-N
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Description

“4-Bromo-1-isobutylpyridin-2(1H)-one” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.10 g/mol . The IUPAC name for this compound is 4-bromo-1-(2-methylpropyl)pyridin-2-one .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-isobutylpyridin-2(1H)-one” can be represented by the InChI string: InChI=1S/C9H12BrNO/c1-7(2)6-11-4-3-8(10)5-9(11)12/h3-5,7H,6H2,1-2H3 . The Canonical SMILES representation is: CC©CN1C=CC(=CC1=O)Br .


Physical And Chemical Properties Analysis

The computed properties of “4-Bromo-1-isobutylpyridin-2(1H)-one” include a XLogP3-AA value of 2.1, indicating its lipophilicity . It has a topological polar surface area of 20.3 Ų . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 229.01023 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Biological Activity : The compound 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, related to 4-Bromo-1-isobutylpyridin-2(1H)-one, has been synthesized and its structure characterized by various spectroscopic methods. This compound showed promising fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
  • Synthesis of Derivatives : 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing biologically active compounds, has been successfully synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline (Wang et al., 2016).

Advanced Spectroscopy Applications

  • NMR Spectroscopy : The use of 1-dimensional selective nuclear Overhauser effect NMR spectroscopy, a method employed in research laboratories for structural assignments of synthesized molecules, is highlighted in a study involving 4-methylaniline and bromo derivatives (Hopson et al., 2018).

Chemical Synthesis Methodologies

  • Suzuki Cross-Coupling Reaction : A study describes the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, involving compounds like 5-bromo-2-methylpyridin-3-amine, which share structural similarities with 4-Bromo-1-isobutylpyridin-2(1H)-one. These derivatives exhibited significant biological activities (Ahmad et al., 2017).

Biological Activities and Applications

  • Antibacterial Activity : The synthesis of acyclovir and HBG analogues with nicotinonitrile and its 2-methyloxy 1,2,3-triazole, starting from pyridin-2(1H)-one, resulted in compounds that were screened for antibacterial activity, highlighting the potential for biological applications (Moustafa et al., 2011).

properties

IUPAC Name

4-bromo-1-(2-methylpropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-7(2)6-11-4-3-8(10)5-9(11)12/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUUXDQJZVTAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-isobutylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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